molecular formula C21H27NO2 B1225578 Skf 8742A CAS No. 13062-02-7

Skf 8742A

Katalognummer: B1225578
CAS-Nummer: 13062-02-7
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: LMGBIFDTSHBUHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Skf 8742A is a chemical compound with the molecular formula C21H29NO2. It is known for its unique structure, which includes an ethylamino group attached to a diphenylpentanoate backbone. This compound is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Skf 8742A typically involves the esterification of 2,2-diphenylpentanoic acid with 2-(ethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Skf 8742A can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamino group, where nucleophiles like halides or alkoxides replace the ethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethyl derivatives.

Wissenschaftliche Forschungsanwendungen

Skf 8742A is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Skf 8742A involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The diphenylpentanoate backbone provides structural stability and can interact with hydrophobic regions of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Methylamino)ethyl 2,2-diphenylpentanoate
  • 2-(Propylamino)ethyl 2,2-diphenylpentanoate
  • 2-(Butylamino)ethyl 2,2-diphenylpentanoate

Uniqueness

Skf 8742A is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. The length and branching of the alkyl chain in the ethylamino group can significantly influence the compound’s reactivity and interaction with biological targets.

Eigenschaften

CAS-Nummer

13062-02-7

Molekularformel

C21H27NO2

Molekulargewicht

325.4 g/mol

IUPAC-Name

2-(ethylamino)ethyl 2,2-diphenylpentanoate

InChI

InChI=1S/C21H27NO2/c1-3-15-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-16-22-4-2/h5-14,22H,3-4,15-17H2,1-2H3

InChI-Schlüssel

LMGBIFDTSHBUHK-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCNCC

Kanonische SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCNCC

13062-02-7

Verwandte CAS-Nummern

5938-35-2 (hydrochloride)

Synonyme

SK and F 8742-A
SK and F 8742A
SK and F 8742A hydrochloride
SKF 8742A

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.